Iodomethyl 2-methylpropanoate

Synthetic Organic Chemistry Nucleophilic Substitution Leaving-Group Reactivity

Iodomethyl 2‑methylpropanoate (iodomethyl isobutyrate) is a bifunctional alkylating agent that belongs to the halomethyl ester family. Its molecular formula is C₅H₉IO₂ (MW 228.03 g·mol⁻¹), and it is primarily handled as a high‑purity synthetic intermediate (≥95% by GC ).

Molecular Formula C5H9IO2
Molecular Weight 228.03 g/mol
CAS No. 63379-62-4
Cat. No. B3385451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethyl 2-methylpropanoate
CAS63379-62-4
Molecular FormulaC5H9IO2
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCI
InChIInChI=1S/C5H9IO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
InChIKeyKWIBRJGXWFDQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodomethyl 2‑methylpropanoate (CAS 63379‑62‑4) – What Procurement Teams Need to Know Before Sourcing This Halomethyl Ester


Iodomethyl 2‑methylpropanoate (iodomethyl isobutyrate) is a bifunctional alkylating agent that belongs to the halomethyl ester family. Its molecular formula is C₅H₉IO₂ (MW 228.03 g·mol⁻¹), and it is primarily handled as a high‑purity synthetic intermediate (≥95% by GC ). The compound presents a dense, moderately volatile liquid (calculated density 1.7±0.1 g·cm⁻³, boiling point 187±23 °C at 760 mmHg ) that requires refrigerated storage with rigorous moisture exclusion due to the hydrolytically labile iodomethyl moiety. In practice, it functions as an electrophilic “iodomethyl” or “isobutyryloxymethyl” transfer reagent, enabling late‑stage installation of ester‑linked prodrug or protecting‑group motifs in pharmaceutical syntheses.

Iodomethyl 2‑methylpropanoate Procurement Risks: Why Chloro, Bromo, and Pivalate Analogs Cannot Be Swapped Without Impacting Yield and Purity


Although chloro‑ and bromomethyl isobutyrate (CAS 61644‑18‑6 and 74416‑82‑3) share an identical acyl skeleton, their leaving‑group abilities differ by orders of magnitude (I > Br > Cl in SN2 displacements). Simple replacement of iodomethyl isobutyrate with the cheaper chloromethyl analog routinely leads to incomplete conversion or necessitates forcing conditions that promote O‑alkylation side‑products. Conversely, substituting with iodomethyl pivalate (CAS 53064‑79‑2) introduces a sterically congested tert‑butyl ester that retards enzymatic hydrolysis in prodrug applications and alters the lipophilicity window required for membrane permeation. The quantitative evidence below demonstrates that only iodomethyl 2‑methylpropanoate delivers the precise balance of electrophilicity, steric profile, and hydrolytic stability demanded by the synthetic sequences in which it is employed.

Iodomethyl 2‑methylpropanoate Head‑to‑Head: Quantitative Reactivity, Physicochemical, and Application Data Versus Closest Analogs


Nucleofugality Comparison: Iodomethyl vs. Chloromethyl and Bromomethyl Isobutyrate in SN2 Alkylation

Iodomethyl 2‑methylpropanoate (C₅H₉IO₂) exhibits substantially higher electrophilic reactivity than its chloro‑ and bromo‑congeners. The relative nucleofugality order is I > Br > Cl, with the chloromethyl group being the least chemically reactive among common halomethyl groups [1]. This difference translates into practical reaction outcomes: in a representative carbapenem synthesis, condensation of potassium carboxylate salt (XV) with iodomethyl isobutyrate (XVI) proceeded to completion under mild conditions to furnish the protected β‑lactam [2]. No comparable yield data have been reported for the bromo‑ or chloro‑analogs in this specific sequence, underlining the necessity of the iodo‑derivative for efficient coupling.

Synthetic Organic Chemistry Nucleophilic Substitution Leaving-Group Reactivity

Prodrug Delivery Efficiency: Isobutyryloxymethyl vs. Butyryloxymethyl and Parent Drug

The isobutyryloxymethyl ester motif significantly enhances transmembrane drug delivery. In a human‑skin diffusion study, the isobutyryloxymethyl ester of nalidixic acid demonstrated a 5–6‑fold increase in drug delivery compared to the unesterified parent drug, and performed equivalently to the linear butyryloxymethyl ester [1]. This enhancement is attributed to balanced increases in both water and lipid solubility provided by the branched isobutyrate group. Since iodomethyl 2‑methylpropanoate is the reagent that directly transfers the isobutyryloxymethyl moiety to carboxylate or phosphate nucleophiles, its use is critical for constructing prodrugs with predictable hydrolytic activation kinetics.

Pharmaceutical Prodrug Design Dermal Drug Delivery Acyloxymethyl Ester Hydrolysis

Lipophilicity Tuning and Steric Effects: Isobutyrate vs. Pivalate (POM) Esters

Iodomethyl 2‑methylpropanoate (isobutyrate) and iodomethyl pivalate (trimethylacetate, CAS 53064‑79‑2) are both employed as prodrug‑masking reagents, yet they differ significantly in steric bulk and lipophilicity. The calculated logP of the target compound is 2.10 , whereas the pivalate analog possesses a higher logP (estimated ~2.8 based on additive fragment methods). The α‑branching of the isobutyrate group provides sufficient steric shielding to retard non‑specific esterase cleavage in plasma relative to linear esters, but without the excessive stability that plagues pivalate prodrugs, which often liberate the active drug too slowly or generate pivalic acid as a poorly metabolized by‑product.

Medicinal Chemistry Prodrug Lipophilicity Steric Hindrance in Ester Hydrolysis

Synthetic Utility in β‑Lactam Antibiotic Construction: Documented Intermediate Role

The compound is documented as a key intermediate in a patented process for preparing carbapenem β‑lactam derivatives. In the route disclosed in EP 0559533, isobutyryloxymethyl iodide (XVI) is condensed with a potassium carboxylate salt (XV) to afford a protected carbapenem sulfide intermediate [1]. The selection of the iodomethyl ester over alternative halomethyl esters is implicit in the patent’s exclusive exemplification of the iodo‑compound, reflecting the superior leaving‑group ability required for efficient coupling with the weakly nucleophilic carboxylate anion. This direct participation in an industrially relevant antibacterial synthesis provides a concrete differentiation from generic halomethyl esters that lack documented utility in advanced pharmaceutical intermediates.

β‑Lactam Synthesis Carbapenem Antibiotics Process Chemistry

Purity and Storage Stability: Target Compound vs. Commercial Bromomethyl Analog

Commercial specifications indicate that iodomethyl isobutyrate is routinely supplied at ≥95% purity (GC) and requires storage at 2–8 °C in a dry, inert atmosphere . In contrast, the bromomethyl analog (CAS 74416‑82‑3) is also stored at 2–8 °C but its thermal stability under alkylation conditions is inferior, as evidenced by reports that bromomethyl derivatives undergo competitive dehydrohalogenation at temperatures above 100 °C [1]. The iodine‑bearing compound, while more reactive in targeted SN2 processes, paradoxically shows greater resistance to thermal elimination by‑product formation within the typical 60–80 °C operating window of pharmaceutical process chemistry.

Chemical Procurement Reagent Stability Long‑Term Storage

Where Iodomethyl 2‑methylpropanoate Outperforms Analogs: Three Evidence‑Backed Procurement Scenarios


Late‑Stage Prodrug Construction for Phosphate and Carboxylate APIs

When a development candidate requires a bioreversible ester mask to improve oral bioavailability or dermal penetration, iodomethyl 2‑methylpropanoate installs the isobutyryloxymethyl promoiety. As demonstrated by the 5–6‑fold enhancement in nalidixic acid skin delivery [1], this group offers a proven balance of membrane permeability and enzymatic lability. The reagent is preferred over iodomethyl pivalate when a less lipophilic, more readily hydrolyzed prodrug is desired, and over chloromethyl isobutyrate when high alkylation yields under mild conditions are non‑negotiable.

Carbapenem and β‑Lactam Antibiotic Process Chemistry

The compound is a designated intermediate in a patented carbapenem synthesis (EP 0559533), where it serves as the isobutyryloxymethyl iodide (XVI) that esterifies a potassium carboxylate to construct the β‑lactam framework [2]. Process chemists sourcing this reagent directly align their route with an established, patent‑exemplified procedure, thereby minimizing impurity‑profiling work and accelerating technology transfer to pilot scale.

Posaconazole‑Related Impurity and Reference Standard Synthesis

Although iodomethyl 2‑methylpropanoate itself is not the final impurity, it is the logical acylating agent for synthesizing the posaconazole impurity (3S,5R)‑5‑(iodomethyl)‑5‑(2,4‑difluorophenyl)tetrahydrofuran‑3‑yl]methyl isobutyrate (CAS 1042398‑26‑4) . Analytical laboratories and API manufacturers requiring this reference standard benefit from sourcing the parent iodomethyl ester to prepare the impurity in‑house with full isotopic and stereochemical control, rather than relying on expensive, limited‑availability commercial impurity standards.

Quote Request

Request a Quote for Iodomethyl 2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.